p-Xylene

Catalog No.
S581514
CAS No.
106-42-3
M.F
C6H4(CH3)2
C8H10
C8H10
M. Wt
106.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Xylene

CAS Number

106-42-3

Product Name

p-Xylene

IUPAC Name

1,4-xylene

Molecular Formula

C6H4(CH3)2
C8H10
C8H10

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3

InChI Key

URLKBWYHVLBVBO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C

solubility

Insoluble. (NTP, 1992)
0.00 M
In water, 1.62X10+2 mg/L at 25 °C
In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C)
Miscible in alcohol, ether, acetone, benzene; soluble in chloroform
Solubility in water: none
0.02%

Synonyms

1,4-Dimethylbenzene; 1,4-Xylene; 4-Methyltoluene; NSC 72419; p-Dimethylbenzene; p-Methyltoluene; p-Phenylenebis(methylene); p-Xylol

Canonical SMILES

CC1=CC=C(C=C1)C

The exact mass of the compound p-Xylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. (ntp, 1992)0.00 min water, 1.62x10+2 mg/l at 25 °cin water, 165 mg/l at 25 °c (average of 15 literature values ranging from 130-215 mg/l at 25 °c)miscible in alcohol, ether, acetone, benzene; soluble in chloroformsolubility in water: none0.02%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72419. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. It belongs to the ontological category of xylene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

p-Xylene (1,4-dimethylbenzene, CAS: 106-42-3) is a high-purity aromatic hydrocarbon defined by its symmetrical para-substituted methyl groups [1]. As a fundamental building block in industrial organic synthesis, it is highly valued for its rigid, linear geometry, which dictates its downstream utility in high-performance polymers. While mixed xylenes are predominantly utilized as bulk solvents, isomerically pure p-xylene is procured specifically as a structural precursor, where its specific thermal phase behavior (freezing at 13.2 °C) and exclusive reactivity profile are non-negotiable for producing linear dicarboxylic acids and specialized cyclic dimers[2].

Substituting pure p-xylene with cheaper mixed xylenes or other isomers (o-xylene, m-xylene) catastrophically fails in polymer precursor applications due to strict geometric requirements. In oxidation workflows, mixed xylenes yield a heterogeneous blend of terephthalic, isophthalic, and phthalic acids, destroying the linearity and crystallinity required for structural polyesters like PET [1]. Furthermore, in specialized chemical vapor deposition (CVD) applications, only the para-isomer possesses the correct steric alignment to form [2.2]paracyclophane dimers; ortho and meta isomers cannot form this critical intermediate, rendering generic xylene mixtures completely useless for Parylene conformal coating synthesis[2].

Oxidation Selectivity for Linear Polyester Monomers

In industrial oxidation workflows (e.g., the Amoco process using Co/Mn/Br catalysts at 175–225 °C), p-xylene is specifically oxidized to terephthalic acid (TPA) with yields exceeding 90–97% [1]. In contrast, m-xylene yields isophthalic acid, and o-xylene yields phthalic anhydride. Procurement of >99% pure p-xylene is mandatory for PET plastic manufacturing, as even minor meta/ortho isomer contamination introduces kinks into the polymer backbone, drastically reducing the thermal stability and crystallinity of the final resin.

Evidence DimensionTarget dicarboxylic acid formed via catalytic oxidation
Target Compound Data>90-97% yield of Terephthalic Acid (para-substituted)
Comparator Or Baselinem-Xylene yields Isophthalic Acid (meta-substituted)
Quantified Difference100% divergence in monomer geometry (linear vs. kinked)
ConditionsCo/Mn/Br catalyzed oxidation at 175–225 °C and 1.5–3.0 MPa oxygen

Buyers sourcing feedstocks for structural polyesters must procure pure p-xylene, as mixed xylenes produce a non-polymerizable or amorphous acid mixture that ruins PET performance.

Thermal Crystallization and Phase Behavior

The highly symmetrical structure of p-xylene allows it to pack efficiently into a crystal lattice, resulting in a freezing point of 13.2 °C[1]. This is in stark contrast to m-xylene, which freezes at -47.8 °C, and generic mixed xylenes, which freeze at approximately -48 °C. While this high freezing point enables the industrial purification of p-xylene via fractional crystallization, it also dictates specific procurement and facility requirements: pure p-xylene must be stored in temperature-controlled environments and transported through heat-traced piping to prevent line blockages during colder months.

Evidence DimensionFreezing Point / Melting Point
Target Compound Data13.2 °C
Comparator Or Baselinem-Xylene (-47.8 °C) and Mixed Xylenes (~ -48 °C)
Quantified Difference+61.0 °C higher freezing point than m-xylene
ConditionsStandard atmospheric pressure (1 atm)

Facility managers and buyers must account for p-xylene's high freezing point, which requires heated storage and handling infrastructure not needed for generic mixed xylenes.

Dimerization Viability for CVD Conformal Coatings

p-Xylene and its halogenated derivatives are the exclusive precursors for synthesizing [2.2]paracyclophane, the cyclic dimer required for Parylene chemical vapor deposition (CVD) coatings [1]. Due to strict steric constraints, o-xylene and m-xylene cannot undergo the required dimerization to form this para-bridged structure. When utilized in the Gorham process, the p-xylene-derived dimer undergoes quantitative conversion (100% yield) into linear poly(p-xylylene) monomers upon pyrolysis at 450–700 °C, depositing a uniform, pinhole-free dielectric film without any by-products.

Evidence DimensionViability to form[2.2]cyclophane dimers
Target Compound DataForms [2.2]paracyclophane (yielding 100% monomer upon pyrolysis)
Comparator Or Baselineo-Xylene and m-Xylene (Sterically incapable of forming the required dimer)
Quantified DifferenceExclusive precursor viability (Binary: Yes vs. No)
ConditionsDimerization followed by CVD pyrolysis at 450–700 °C and 0.01–1.0 Torr

Procurement teams sourcing raw materials for high-reliability electronics or medical device coatings must specify pure p-xylene derivatives, as other isomers cannot form the necessary Parylene dimer.

Terephthalic Acid (TPA) and PET Manufacturing

Used as the exclusive feedstock in the Amoco process (Co/Mn/Br catalyzed oxidation) to produce high-purity TPA, the critical monomer for highly crystalline polyethylene terephthalate (PET) plastics and fibers [1].

Parylene Conformal Coating Precursors

Serves as the foundational starting material for synthesizing [2.2]paracyclophane and its halogenated derivatives (e.g., Parylene C, Parylene D), utilized in high-reliability CVD coatings for medical devices and aerospace electronics [2].

Fractional Crystallization and Cold-Weather Handling Workflows

Due to its high freezing point (13.2 °C), p-xylene is utilized as a benchmark material for designing heat-traced piping systems and fractional crystallization separation units, requiring specific engineering controls distinct from other isomers[3].

Physical Description

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56°F. (USCG, 1999)
GasVapor; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an aromatic odor. [Note: A solid below 56°F.]

Color/Form

Colorless plates or prisms at low temp
Colorless liquid [Note: A solid below 56 degrees F]
Color: Saybolt units +30 (research, pure & technical grades)

XLogP3

3.2

Boiling Point

280.9 °F at 760 mm Hg (NTP, 1992)
138.3 °C
138 °C
281°F

Flash Point

81 °F (NTP, 1992)
25.0 °C (77.0 °F) - closed cup
77 °F (25 °C) (Closed cup)
27 °C c.c.
81°F

Vapor Density

3.66 (NTP, 1992) (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

0.861 at 68 °F (USCG, 1999)
0.86104 at 20 °C/4 °C
Relative density (water = 1): 0.86
0.86

LogP

3.15 (LogP)
log Kow = 3.15
3.15

Odor

Sweet
Aromatic odor
Characteristic odo

Melting Point

55.9 °F (NTP, 1992)
13.2 °C
13.3 °C
13 °C
56°F

UNII

6WAC1O477V

GHS Hazard Statements

Aggregated GHS information provided by 1282 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (10.3%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H312 (99.84%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (10.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (15.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 4-Xylene is a colorless liquid. It is also a colorless plate or prism at low temperatures. It has a sweet aromatic odor. 4-Xylene is slightly soluble in water. It occurs naturally in petroleum and coal tar. 4-Xylene is formed during forest fires and is naturally given off from corn, alfalfa and cereal silage. USE: 4-Xylene is an important commercial chemical that is used to make other chemicals, polyester resins and fibers, in the manufacture of vitamins and insecticides and in paint and paint products. It is typically found in a mixture with other xylenes (2- and 3-xylene). EXPOSURE: Workers that use 4-xylene may breathe in mists or have direct skin contact. The general population may be exposed by breathing air, eating food and drinking water, smoking cigarettes and contact with consumer products containing xylenes (gasoline, paints, varnishes, paint thinner, etc.). If 4-xylene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Risks discussed below are for xylene mixtures in general, as 4-xylene is most often found in a mixture with 2- and 3-xylene. Studies indicate that risk of toxicity is the same for 2-, 3-, and 4-xylene, or a mixture of the three chemicals. Xylenes are skin, eye, nose, and throat irritants. Nervous system effects (headache, dizziness, confusion, incoordination, impaired balance, forgetfulness, etc.) are the primary effects observed in humans that breathe high levels of xylenes. Difficulty breathing, nausea, and damage to the lungs, liver, and kidneys have also been observed following exposure to high vapor levels. Unconsciousness and even death may occur at very high levels. Similar effects were noted in laboratory animals exposed to moderate-to-high levels of xylenes. Studies on the potential for xylenes to cause infertility, abortion, or birth defects in humans are considered inadequate to assess risk due to simultaneous exposure to other solvents (e.g. benzene). Abortion and delayed growth and development of offspring were observed in laboratory animals following exposure to xylene during pregnancy, but only at doses that were toxic to the mothers. Infertility and major birth defects were not observed in laboratory animals following exposure before and/or during pregnancy. No specific forms of cancer have been specifically associated with xylene exposure in workers exposed to solvent mixtures (including xylenes). No evidence of cancer was observed in laboratory animals following lifetime oral exposure to xylenes. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of xylenes. The International Agency for Research on Cancer has determined that xylenes are not classifiable as to their carcinogenicity to humans based on lack of adequate human data and inconclusive animal data. The potential for xylene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 81.1 °F (NTP, 1992)
8.84 mmHg
8.84 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.9
9 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

106-42-3
68411-39-2
68650-36-2

Wikipedia

P-xylene

Biological Half Life

9.00 Days
Elimination half-times from fat were estimated to be 2-7 hr.

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Low temperature fractional crystallization was the first and for many years the only commercial technique for separating PX /4-xylene/ from mixed xylenes. ... PX has a much higher freezing point than the other xylene isomers. Thus, upon cooling, a pure solid phase of PX crystallizes first. Eventually, upon further cooling, a temperature is reached where solid crystals of another isomer also form. This is called the eutectic point. PX crystals usually form at about -4 °C and the PX-MX /4-xylene-3-xylene/ eutectic is reached at about -68 °C. In commercial practice, PX crystallization is carried out at a temperature just above the eutectic point. At all temperatures above the eutectic point, PX is still soluble in the remaining C8 aromatics liquid solution, called mother liquor. This limits the efficiency of crystallization processes to a per pass PX recovery of about 60-65%. The solid PX crystals are typically separated from the mother liquor by filtration or centrifugation.
Currently about 60% of the p-xylene produced worldwide is by adsorption technology. ... In this process, adsorbents such as molecular sieves are used to produce high purity PX /4-xylene/ by preferentially removing PX from mixed xylene streams. Separation is accomplished by exploiting the differences in affinity of the adsorbent for PX, relative to the other C8 isomers. The adsorbed PX is subsequently removed from the adsorbent by displacement with a desorbent. Typical PX recovery per pass is over 95%, compared to only 60-65% for crystallization. Thus recycle rates to the separation and isomerization units are much smaller where adsorption is used.
Selective crystallization or solvent extraction of meta-, para-mixture; separation from mixed-xylene feedstocks by adsorption.
Xylene is produced primarily by the catalytic reforming of naphtha streams, which are rich in alicyclic hydrocarbons. The aromatic reformate fractions consist mainly of benzene, toluene and mixed xylenes, xylenes representing the largest fraction. The xylene isomers are separated from the reformate by extraction and distillation on the basis of differences in boiling point ... 4-xylene is separated by continuous crystallization or adsorption from the mixed xylenes or isomerized from the 3-xylene/4-xylene distillate; 3-xylene is obtained by selective crystallization or solvent extraction of meta-para mixtures.

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Benzene, 1,4-dimethyl-: ACTIVE
Aromatic hydrocarbons, C8, o-xylene-lean: ACTIVE
The commercial product "mixed xylenes" is a technical product generally containing approximately 40% m-xylene and 20% each of o-xylene, p-xylene, and ethylbenzene, as well as small quantities of toluene.
Xylenes will enter the atmosphere primarily from fugitive emissions and exhaust connected with their use in gasoline. Industrial sources include emissions from petroleum refining and their use as solvents and chemical intermediates ... The primary source of exposure is from air, especially at occupational sites where xylenes are used and in areas with high traffic. /xylenes/
Concentration of 4-xylene in gasoline: 5.6% wt

Analytic Laboratory Methods

We demonstrate a hybrid ZnO nanoparticle decorated SWNT network device that can conductometrically differentiate between xylene isomers at room temperature with minimal interference from background VOCs. Field effect transistor measurements are conducted to identify the sensing mechanism which is attributed to enhanced SWNT transduction of chemical interaction with ZnO surfaces.
The aim of this work was to determine the level of benzene, toluene, o-xylene and m, p-xylene (BTX) in air samples collected from the cabins of new and used vehicles of the same model. Ten new vehicles were examined in order to check interior emission from materials used to equip the passenger compartment. In order to compare and define the impact of exhaust gases, air samples were also collected from two used cars, at different mileages (up to 20,000 km). All vehicles tested were of the same type. Samples were collected onto Carbograph 1TD sorbent, thermally desorbed and examined with the use of gas chromatography with flame ionization and mass spectrometry detectors. All results obtained were referred to Polish and German requirements for indoor air quality (both in public buildings and in workspace environments). Average benzene, toluene, o-xylene and m, p-xylene concentrations in new cars were determined at the level of 11.8 ug/cu m, 82.7 ug/cu m, 21.2 ug/cu m and 89.5 ug/cu m, respectively. In the used cars, BTX concentration increased with increasing vehicle mileage. The most significant increase of BTX concentration was observed above 11,000 km mileage.
Method: OSHA 1002; Procedure: gas chromatography with flame ionization detection; Analyte: p-xylene; Matrix: air; Detection Limit: 14.0 pg/sample.
Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: 4-xylene; Matrix: air; Detection Limit: 1.17 ppm (10 m absorption path length).
For more Analytic Laboratory Methods (Complete) data for 4-XYLENE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

The aim of this study was to develop an analytical method to monitor the saliva matrix for ototoxic solvents absorption: the method is based on headspace gas chromatography/mass spectrometry and represents an alternative biological monitoring for investigating low exposure to hazardous ototoxic solvents. Simultaneous determination of toluene, ethylbenzene, xylenes and styrene has been carried out and the method has been optimized for both instrumental parameters and samples treatment. Chromatographic conditions have been set in order to obtain a good separation of xylene isomers due to the interest in p-xylene as ototoxic one. Method validation has been performed on standards spiked in blank saliva by using two internal standards (2-fluorotoluene and deuterated styrene-d(8)). This method showed the possibility to detect the target compounds with a linear dynamic range of at least a 2 orders of magnitude characterized by a linear determination coefficient (r(2)) greater than 0.999. The limit of detection (LOD) ranged between 0.19 ng/mL (styrene) and 0.54 ng/mL (m-xylene) and the lower limit of quantification (LLOQ) ranged between 0.64 ng/mL (styrene) and 1.8 ng/mL (m-xylene). The method achieved good accuracy (from 99 to 105%) and precision for both intra- and inter-assay (relative standard deviation ranging from 1.7 to 13.8%) for all six compounds concerned. The repeatability was improved by adding sodium sulphate to the matrix. Saliva samples resulted stable for at least 7 days after collection, if stored in headspace vials, at the temperature of 4 degrees C. An evaluation of the main sources of uncertainty of the method is also included: expanded uncertainties ranges between 10 and 16% for all of the target compounds. In summary, the headspace gas chromatography/mass spectrometry method is a highly sensitive, versatile and flexible technique for the biological monitoring of exposure to ototoxic solvents by saliva analysis.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Ambient storage temp and open (flame arrester), or pressure-vacuum.

Interactions

Sixteen men were studied in an exposure chamber to assess the effect of four hr exposure to toluene (3.25 mmol/cu m), p-xylene (2.84 mmol/cu m) a mixture of toluene and p-xylene (2.20 + 0.94 mmol/cu m) and a control condition. With the aid of microcomputers subjects performed tests of simple reaction time, short term memory, and choice reaction time immediately after entering the chamber, after two, and after four hours of exposure. The results indicate that the performance on the tests was unaffected by exposure. In the light of this result, the risk of an acute effect on central nervous functions after exposure for four hours at these concn was considered to be minimal.
Eight male subjects were experimentally exposed to toluene, p-xylene, and a combination of toluene and p-xylene to study the influence of coexposure and exposure to different levels of each solvent on their uptake and elimination. The exposures were performed for 4 hr at exposure levels equivalent to or lower than the Swedish threshold limit value for toluene, 300 mg/cu m (3.2 mmol/cu m). During and after the exposure, solvent concentrations were measured in blood and in expired air. In addition, the pulmonary ventilation rate was measured during the exposure. Decreases in the blood/end exhaled air concentration ratio were found for both toluene and p-xylene when given in combination compared with separate exposure. The total solvent uptake relative to the exposure level was decreased after exposure to the higher solvent concentration, and the apparent clearance was also decreased after exposure to the higher concentration of solvent. Finally, the blood solvent concentration were lower at the end of the exposure compared with the maximal concentration during each exposure condition. In the kinetics of toluene and p-xylene, the total amount of toluene or p-xylene, or both, seems to be of major importance. The change in blood/end exhaled air concentration ratio may indicate an effect of coexposure.
It is unclear whether the pneumotoxicity observed with bromobenzene in phenobarbital-induced rats is related to bromobenzene bioactivation in lung, liver or both. To help differentiate pulmonary from hepatic bioactivation, bromobenzene was admin alone and in combination with p-xylene, which inhibits pulmonary but induces hepatic cytochrome P450. Exposure to p-xylene alone (3400 ppm for 4 hr) produced no changes in bronchoalveolar lavage fluid measurements ... or serum sorbitol dehydrogenase. p-Xylene incr hepatic microsomal benzyloxy-, pentoxy-, and ethoxy-resorufin O-dealkylase activities but decr pulmonary microsomal benzyloxy- and pentoxy-resorufin O-dealkylase activities. Immunoblot analysis revealed an induction of hepatic but not pulmonary microsomal P450IIB apoprotein. When rats were exposed to p-xylene (2800 ppm) or room air for 4 hr, treated 12 hr later with bromobenzene (0.5 mL/kg, ip) or corn oil, and killed after 12 hr, p-xylene incr hepatic P450IIB (27-fold) concomitant with a similar incr in benzyloxy-resorufin O-dealkylase activity. p-Xylene also incr hepatic P450IA apoprotein (3 to 4-fold) with a complimentary incr in ethoxy-resorufin O-dealkylase activity. p-Xylene potentiated bromobenzene-induced hepatotoxicity. In pulmonary microsomes p-xylene and bromobenzene each produced similar decr in both ethoxy- and benzyloxy-resorufin O-dealkylase activities. The combination of p-xylene and bromobenzene had an additive effect on pulmonary P450IA1 reduction. Bronchoalveolar lavage fluid analysis and histopathology revealed no pneumotoxicity with any treatment. p-Xylene potentiation of bromobenzene-induced hepatotoxicity without pneumotoxicity suggests that the liver does not produced metabolites of bromobenzene which are directly involved in pulmonary damage.
The effects of p-xylene and ethanol on the lung metabolism of benzo(a)pyrene were studied. p-Xylene was admin by ip injection at doses ranging from 0.1 to 1.0 g/kg (1:1 in soybean oil). Ethanol was admin po at 5 g/kg (40% w/v). Rats given p-xylene, ethanol, or p-xylene and ethanol were sacrificed 1 hr after treatment. Additional time points of 15 min, 30 min, 4 hr, and 24 hr after p-xylene (1 g/kg) were examined. 3-Hydroxy-benzo(a)pyrene (3-OH) formation was measured fluorometrically as aryl hydrocarbon hydroxylase activity in lung microsomes. p-Xylene (1 g/kg) inhibited the formation of 3-OH benzo(a)pyrene 40% at 15 min, 27% at 30 min, 43% at 1 hr, and 39% at 4 hr after treatment. Inhibition of aryl hydrocarbon hydroxylase activity was still present 24 hr after dosing (41%). Aryl hydrocarbon hydroxylase activity was inhibited 27% and 46% at 0.5 mg/kg and 1.0 mg/kg p-xylene (1 hr), respectively, while the lowest dose (0.1 mg/kg) did not change activity. Analysis of the major metabolites of benzo(a)pyrene by HPLC demonstrated that the formation of 3-OH and 4,5-diol benzo(a)pyrene were inhibited 32% and 50%, respectively, in lung microsomes prepared 24 hr after a single injection of p-xylene (1 g/kg). None of the other metabolites analyzed were changed by p-xylene. Ethanol had no effect on 3-OH benzo(a)pyrene formation during a 1-hr treatment. A combined dose of ethanol and p-xylene moderately inhibited 3-OH benzo(a)pyrene formation. These findings indicate that benzo(a)pyrene detoxication (i.e., 3-OH formation) in rat lung is selectively inhibited by p-xylene but not ethanol. Ethanol appears to modify the inhibitory effect of p-xylene.
For more Interactions (Complete) data for 4-XYLENE (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Mitra et al. Molecular shape sorting using molecular organic cages Nature Chemistry, doi: 10.1038/nchem.1550, published online 20 January 2013 http://www.nature.com/nchem

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